Bis[2-(4-methoxyphenoxy)ethyl] Ether
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Overview
Description
Bis[2-(4-methoxyphenoxy)ethyl] Ether: is a chemical compound with the molecular formula C18H22O5 and a molecular weight of 318.37 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-methoxyphenoxy)ethyl] Ether typically involves the reaction of 4-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-methoxyphenoxy)ethyl] Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers
Scientific Research Applications
Bis[2-(4-methoxyphenoxy)ethyl] Ether is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a solvent for various reactions.
Biology: In the study of enzyme kinetics and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of polymers and as an additive in lubricants
Mechanism of Action
The mechanism of action of Bis[2-(4-methoxyphenoxy)ethyl] Ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(2-methoxyethoxy)ethyl] Ether
- Bis[2-(4-ethoxyphenoxy)ethyl] Ether
- Bis[2-(4-methylphenoxy)ethyl] Ether
Uniqueness
Bis[2-(4-methoxyphenoxy)ethyl] Ether is unique due to its specific ether linkage and methoxy substituent, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
1-methoxy-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-15-3-7-17(8-4-15)22-13-11-21-12-14-23-18-9-5-16(20-2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXHXSKQHBJNPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347991 |
Source
|
Record name | Bis[2-(4-methoxyphenoxy)ethyl] Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104104-12-3 |
Source
|
Record name | Bis[2-(4-methoxyphenoxy)ethyl] Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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